![molecular formula C23H17FO3 B2946866 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate CAS No. 331460-78-7](/img/structure/B2946866.png)
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate is an organic compound with a complex structure It features a fluorophenyl group, a phenylacetate moiety, and a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base to form the enone system. The phenylacetate group can be introduced through esterification reactions using phenylacetic acid and appropriate reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
- 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
- 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
Uniqueness
The presence of the fluorophenyl group in 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDALCEWBXTSS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
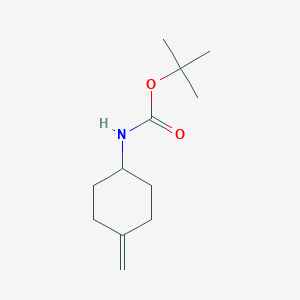
![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
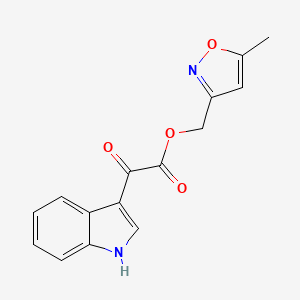
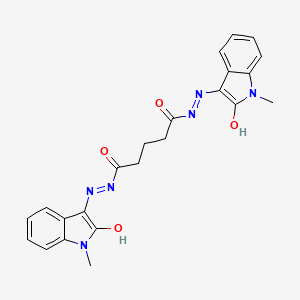
![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)
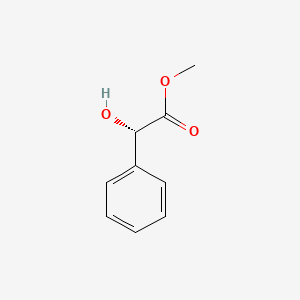
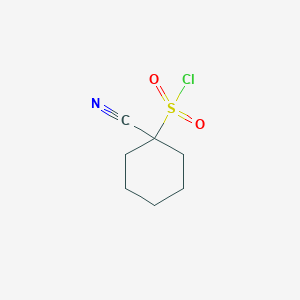
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
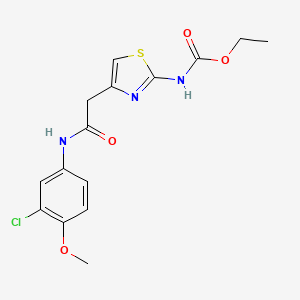
![4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2946802.png)
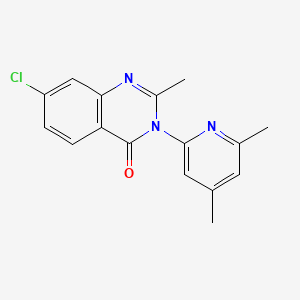
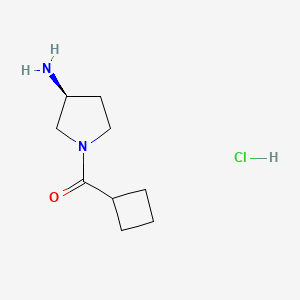
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
